molecular formula C14H12ClN3 B7819834 5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline

5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline

Cat. No.: B7819834
M. Wt: 257.72 g/mol
InChI Key: CLAAPDDYGKKECN-UHFFFAOYSA-N
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Description

5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid chloride. One common method is the reaction of 5-chloro-2-nitroaniline with 2-methylbenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in inhibiting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
  • 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Uniqueness

Compared to similar compounds, 5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline stands out due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the aromatic ring can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

5-(6-chloro-1H-benzimidazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-8-2-3-9(6-11(8)16)14-17-12-5-4-10(15)7-13(12)18-14/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAAPDDYGKKECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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